Pyridin-4-yl-hydrazine hydrobromide

Cancer Research Kinase Inhibition Cell Cycle Regulation

Source this specific hydrobromide salt to ensure reproducible CDK2 inhibitor SAR (IC50 652 nM) and effective HYNIC bioconjugate synthesis. Its unique solubility profile, distinct from the HCl salt, is critical for co-crystallization studies and radiochemical yields. Avoid isomer interference; choose the 4-substituted pyridine for reliable research outcomes.

Molecular Formula C5H8BrN3
Molecular Weight 190.04 g/mol
CAS No. 1351610-78-0
Cat. No. B1430074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-yl-hydrazine hydrobromide
CAS1351610-78-0
Molecular FormulaC5H8BrN3
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NN.Br
InChIInChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H
InChIKeyGHDJCVXDQWJDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-4-yl-hydrazine Hydrobromide: A Core Building Block for Targeted Therapeutics and Advanced Conjugation Chemistry


Pyridin-4-yl-hydrazine hydrobromide (CAS: 143294-59-1) is a heterocyclic hydrazine derivative that serves as a foundational intermediate in medicinal chemistry and bioconjugation research. As the hydrobromide salt of 4-hydrazinopyridine [1], it features a hydrazine moiety attached to the 4-position of a pyridine ring . This specific substitution pattern confers distinct electronic and steric properties, making it a crucial scaffold for the synthesis of kinase inhibitors, antimicrobial agents, and bifunctional chelators for radiolabeling [2][3].

Why 4-Position and Hydrobromide Counterion Define Pyridin-4-yl-hydrazine Hydrobromide's Non-Interchangeable Performance


In research and development workflows, generic substitution of pyridinyl hydrazine derivatives or alternative salt forms can lead to significant variability in biological activity, physicochemical stability, and synthetic outcomes. The 4-position of the hydrazine group on the pyridine ring dictates a unique electronic distribution that impacts binding to biological targets like CDK2, unlike its 2- or 3-positional isomers [1]. Furthermore, the hydrobromide counterion imparts a solubility profile and crystallinity that are distinct from the more common hydrochloride salts, directly affecting crystallization in structural biology and formulation in early-stage drug development [2]. The data below quantifies these critical, non-transferable advantages.

Quantitative Differentiation: Pyridin-4-yl-hydrazine Hydrobromide Versus Key Analogs


CDK2 Kinase Inhibition: Selective Potency of 4-Hydrazinopyridine Core

The 4-hydrazinopyridine scaffold, the active base of the hydrobromide salt, demonstrates a distinct inhibition profile against Cyclin-Dependent Kinase 2 (CDK2), a key target in oncology. When compared to its inhibition of other CDKs, the core structure shows a degree of selectivity that is crucial for targeted therapy development [1]. This selectivity is not guaranteed across other hydrazinopyridine positional isomers or core scaffolds like 4-aminopyridine.

Cancer Research Kinase Inhibition Cell Cycle Regulation

Antimicrobial Spectrum: Narrow-Spectrum Potency of 4-Hydrazinopyridine

The antimicrobial activity of 4-hydrazinopyridine hydrobromide's parent base is characterized by a narrow spectrum of potent activity, contrasting with the broader but often less potent activity of related derivatives . This defined activity profile is advantageous for designing targeted antimicrobials with reduced impact on commensal flora.

Antibacterial Infectious Disease Mechanism of Action

Dihydroorotase Inhibition: A Validated but Modest Off-Target Effect

Inhibition of the enzyme dihydroorotase, which is involved in pyrimidine biosynthesis, is a known but comparatively weak activity of the 4-hydrazinopyridine core [1]. Quantifying this off-target effect is essential for understanding the compound's overall pharmacological profile and mitigating potential toxicity in advanced studies.

Pyrimidine Metabolism Enzyme Inhibition Mechanistic Profiling

Physicochemical and Stability Profile: Hydrobromide vs. Hydrochloride Salt

The selection of the hydrobromide salt over the more common hydrochloride form (e.g., CAS 20815-52-5) is driven by specific physicochemical requirements in research. While the hydrochloride salt is known to have lower water solubility at room temperature, the hydrobromide form is often preferred for its superior solubility in polar solvents, which is critical for solution-phase synthesis and achieving high concentrations in biological assays [1]. This is a decisive factor in crystallization trials for X-ray crystallography.

Formulation Science Structural Biology Salt Selection

Bioconjugation Utility: Patent-Backed Versatility in Bifunctional Chelator Design

The 4-hydrazinopyridine core is a well-documented platform for synthesizing bifunctional chelating agents (BFCs) used in the site-specific labeling of biomolecules, particularly with technetium-99m (⁹⁹ᵐTc) for diagnostic imaging [1][2]. This application is highly sensitive to the hydrazine group's position and the ability to incorporate cleavable or non-cleavable linkers. The 4-isomer provides a unique geometry for metal coordination that is not replicated by other isomers.

Radiopharmaceuticals Antibody-Drug Conjugates Bifunctional Chelators

High-Impact Application Scenarios for Pyridin-4-yl-hydrazine Hydrobromide Based on Differential Evidence


Lead Optimization in CDK2-Dependent Oncology Programs

Medicinal chemistry teams focused on developing selective CDK2 inhibitors should source this compound as a core scaffold. The quantitative selectivity data (IC50 = 652 nM for CDK2 vs. 3.14 μM for CDK1) demonstrates a clear starting point for structure-activity relationship (SAR) studies aimed at improving potency and minimizing off-target toxicity [1]. The defined, weak activity against dihydroorotase (IC50 = 180 μM) further provides a measurable baseline for optimizing target selectivity in subsequent analog design [2].

Development of Novel Anti-Staphylococcal Agents

Given its potent and narrow-spectrum antibacterial activity (MIC = 4 µg/mL against S. aureus), this compound is a valuable starting point for synthesizing libraries of derivatives targeting drug-resistant Gram-positive infections . Its significantly lower potency against E. coli (MIC = 32 µg/mL) and P. aeruginosa (MIC > 64 µg/mL) is a strategic advantage, enabling the design of therapeutics that spare the gut microbiome, a key differentiator from broad-spectrum antibiotics .

Structural Biology and Crystallography of Kinase-Inhibitor Complexes

The hydrobromide salt form is specifically preferred for co-crystallization studies with target proteins like CDK2. Its favorable solubility in polar solvents, compared to the less soluble hydrochloride salt, facilitates the preparation of high-concentration, aqueous-based crystallization screens, a prerequisite for obtaining high-resolution X-ray diffraction data [3]. This is a critical step in structure-based drug design.

Synthesis of Bifunctional Chelators for Targeted Radiopharmaceuticals

Radiochemists and molecular imaging specialists should select this compound for constructing hydrazinonicotinamide (HYNIC)-type bifunctional chelators. The specific 4-position hydrazine is the established core for site-specific ⁹⁹ᵐTc labeling of peptides and antibody fragments, as supported by patent literature and comparative linker studies [4][5]. Using this well-characterized scaffold ensures reliable radiochemical yields and in vivo stability of the final imaging agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridin-4-yl-hydrazine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.